molecular formula C14H15NO2 B086147 ethyl (E)-2-cyano-3-phenylpent-2-enoate CAS No. 14442-48-9

ethyl (E)-2-cyano-3-phenylpent-2-enoate

Cat. No. B086147
CAS RN: 14442-48-9
M. Wt: 229.27 g/mol
InChI Key: LYBDDDYNWSIADW-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-2-cyano-3-phenylpent-2-enoate, also known as ethyl cyano(cinnamoyl)acetate or ethyl cinnamoyl cyanoacetate, is a chemical compound that is widely used in scientific research. It is a yellowish liquid that has a fruity odor and is soluble in organic solvents such as ethanol, acetone, and chloroform. Ethyl (E)-2-cyano-3-phenylpent-2-enoate has several applications in the field of chemistry, biochemistry, and pharmacology due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate is not fully understood. However, it is known to act as a Michael acceptor, which can react with nucleophiles such as thiols, amines, and alcohols. This property makes it a useful reagent in the synthesis of various organic compounds.

Biochemical And Physiological Effects

Ethyl (E)-2-cyano-3-phenylpent-2-enoate has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It also has antifungal and antibacterial properties. Ethyl (E)-2-cyano-3-phenylpent-2-enoate has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages And Limitations For Lab Experiments

The advantages of using ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, the limitations include its sensitivity to air and moisture, which can lead to decomposition and a decrease in reactivity.

Future Directions

There are several future directions for the use of ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate in scientific research. One potential application is in the development of new drugs for the treatment of cancer and infectious diseases. Ethyl (E)-2-cyano-3-phenylpent-2-enoate could also be used as a reagent in the synthesis of new liquid crystals with improved properties. Additionally, the development of new synthetic methods for the preparation of ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate could lead to the discovery of new compounds with unique properties and potential applications in various fields.

Synthesis Methods

Ethyl (E)-2-cyano-3-phenylpent-2-enoate can be synthesized using several methods. The most common method is the Knoevenagel condensation reaction between ethyl (E)-2-cyano-3-phenylpent-2-enoate cyanoacetate and cinnamaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place under reflux conditions and yields ethyl (E)-2-cyano-3-phenylpent-2-enoate (E)-2-cyano-3-phenylpent-2-enoate as the major product.

Scientific Research Applications

Ethyl (E)-2-cyano-3-phenylpent-2-enoate has several applications in scientific research. It is used as a starting material for the synthesis of various organic compounds such as pyrazoles, pyrimidines, and quinolines. It is also used as a reagent in the synthesis of chiral compounds and in the preparation of liquid crystals. Ethyl (E)-2-cyano-3-phenylpent-2-enoate is also used as a precursor for the synthesis of indole derivatives, which have potential applications in the field of medicine.

properties

CAS RN

14442-48-9

Product Name

ethyl (E)-2-cyano-3-phenylpent-2-enoate

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-phenylpent-2-enoate

InChI

InChI=1S/C14H15NO2/c1-3-12(11-8-6-5-7-9-11)13(10-15)14(16)17-4-2/h5-9H,3-4H2,1-2H3/b13-12+

InChI Key

LYBDDDYNWSIADW-OUKQBFOZSA-N

Isomeric SMILES

CC/C(=C(/C#N)\C(=O)OCC)/C1=CC=CC=C1

SMILES

CCC(=C(C#N)C(=O)OCC)C1=CC=CC=C1

Canonical SMILES

CCC(=C(C#N)C(=O)OCC)C1=CC=CC=C1

synonyms

ethyl (Z)-2-cyano-3-phenyl-pent-2-enoate

Origin of Product

United States

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